molecular formula C15H19NO5 B1448216 Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1648864-66-7

Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No. B1448216
M. Wt: 293.31 g/mol
InChI Key: DSQQTEDFZIDQAE-UHFFFAOYSA-N
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Description

Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Techniques : The compound has been utilized as an intermediate in the synthesis of various complex molecules. For instance, N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester was synthesized through a process involving the formation of N-benzyloxycarbonyl-1,4-dioxa-7-azaspiro[4.4]nonane-8(S)-carboxylic acid ethyl ester (Slavinskaya et al., 1996).

  • Role in Chemical Reactions : The compound serves as a critical precursor or intermediate in various chemical reactions. For example, it has been involved in the aminomethylation of Guareschi imides, leading to the synthesis of specific 1,7-diazaspiro[3.3.1]nonane-9,4'-piperidine-1,5-dicarbonitrile derivatives (Khrustaleva et al., 2017).

  • Crystallographic Studies : The compound and its derivatives have been subjects of crystallographic and molecular mechanics studies, offering insights into their structural and conformative properties, which are crucial for understanding their reactivity and potential applications (Ciechanowicz-rutkowska et al., 1997).

Pharmaceutical and Biological Research

  • Potential Pharmaceutical Applications : While specific details on the compound's direct application in pharmaceuticals are not provided, its derivatives and structural analogs have been explored for various pharmaceutical properties, such as anticonvulsant activity. This indicates a potential area of research where the compound could contribute to the development of new therapeutic agents (Obniska et al., 2006).

properties

IUPAC Name

benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-6-13-8-20-15(21-9-13)10-16(11-15)14(18)19-7-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQQTEDFZIDQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2(O1)CN(C2)C(=O)OCC3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 3
Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 4
Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 5
Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate

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